N,3-DIMETHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-AMINE
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Overview
Description
N,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[4,3-d]pyrimidine core. The presence of both pyrazole and pyrimidine rings in its structure contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using suitable solvents, and employing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Cyclization: The pyrazolo[4,3-d]pyrimidine core can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methylamine, iron(III) chloride, and potassium iodide . The reactions are typically carried out in solvents such as ethanol and dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with methylamine produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
N,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Research: The compound’s ability to inhibit cell cycle progression and induce apoptosis makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Pharmacology: The compound’s unique structure and biological activities make it a candidate for drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, the compound binds to the active site of CDK2/cyclin A2, thereby inhibiting its enzymatic activity . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to target CDK2 makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
N,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also target CDK2 and have shown significant cytotoxic activities.
Thioglycoside Derivatives: These compounds are designed as novel CDK2 targeting compounds and have demonstrated potent anti-proliferative activities.
The uniqueness of this compound lies in its specific structural features and its ability to selectively inhibit CDK2, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-4-5-6(12-11-4)7(8-2)10-3-9-5/h3H,1-2H3,(H,11,12)(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUWWTXOJILAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C(=NC=N2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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